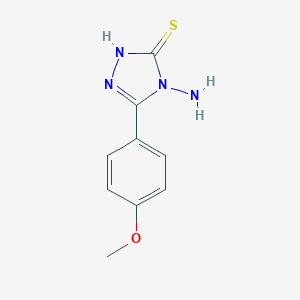

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMOXHUUEHEKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370687 | |

| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36209-49-1 | |

| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The synthesis begins with the preparation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol , a critical intermediate.

-

Reagents : 4-Methoxybenzohydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol.

-

Procedure :

-

4-Methoxybenzohydrazide (10 mmol) is dissolved in ethanol (30 mL).

-

KOH (10 mmol) in ethanol (50 mL) and CS₂ (20 mmol) are added.

-

The mixture is refluxed for 5 hours until hydrogen sulfide (H₂S) evolution ceases.

-

After cooling, the solution is diluted with water and acidified with HCl to precipitate the oxadiazole-thiol intermediate.

-

Key Reaction :

Cyclization to 4-Amino-1,2,4-Triazole-3-Thiol

The oxadiazole-thiol intermediate undergoes cyclization with hydrazine hydrate:

-

Reagents : 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, hydrazine hydrate (N₂H₄·H₂O), pyridine.

-

Procedure :

Microwave-Assisted Solvent-Free Synthesis

Direct Cyclization Under Microwave Irradiation

To address the environmental and time constraints of conventional methods, microwave-assisted synthesis offers a greener alternative:

-

Reagents : 4-Methoxybenzaldehyde, thiosemicarbazide, hydrazine hydrate.

-

Procedure :

Advantages :

-

Time Reduction : Reaction completes in minutes vs. hours.

-

Solvent-Free : Eliminates pyridine and ethanol.

Alternative Pathway via Thiosemicarbazone Cyclization

Thiosemicarbazone Formation

Aryl aldehydes react with thiosemicarbazide to form thiosemicarbazones, which are cyclized to triazole-thiols:

-

Reagents : 4-Methoxybenzaldehyde, thiosemicarbazide, glacial acetic acid.

-

Procedure :

Mechanism :

Comparative Analysis of Methods

| Parameter | Conventional | Microwave | Thiosemicarbazone |

|---|---|---|---|

| Reaction Time | 4–6 hours | 8–10 minutes | 5–8 hours |

| Solvent | Pyridine/EtOH | Solvent-free | Ethanol/Acetic acid |

| Yield | 70–75% | 85–90% | 65–70% |

| Environmental Impact | Moderate | Low | Moderate |

Critical Considerations in Synthesis

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Pharmacological Applications

AMPT has been investigated for its potential therapeutic effects in several areas:

Antimicrobial Activity

AMPT and its derivatives have shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that compounds with triazole moieties exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that AMPT exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that AMPT may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .

Anti-inflammatory Effects

AMPT has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, indicating its potential use in treating inflammatory diseases .

Material Science Applications

Beyond pharmacological uses, AMPT has applications in material science:

Coordination Chemistry

AMPT can act as a ligand in coordination complexes with transition metals. Its thiol group allows for the formation of stable complexes, which can be utilized in catalysis or as sensors for detecting metal ions .

Organic Electronics

The incorporation of AMPT into organic electronic devices has been explored due to its electronic properties. Research indicates that films made from AMPT exhibit favorable conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers evaluated the antimicrobial efficacy of AMPT against clinical isolates of bacteria. The results demonstrated that AMPT had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .

Case Study 2: Cancer Cell Apoptosis

A study conducted by Khan et al. explored the effects of AMPT on human breast cancer cells (MCF-7). The findings revealed that treatment with AMPT resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Antioxidant Activity

Electron-donating groups (e.g., -OCH₃, -NH₂) enhance antioxidant capacity by stabilizing free radicals via resonance or inductive effects. For example:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed 60–70% DPPH scavenging at 1 mM, attributed to their electron-repelling -NH₂ and -SH groups .

- In contrast, the 4-methoxyphenyl analog exhibits moderate antioxidant activity (~50% at 1 mM), likely due to steric hindrance from the bulky methoxy group .

Antimicrobial and Antifungal Activity

- 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated potent anti-tubercular activity (MIC = 2–8 µg/mL) against Mycobacterium tuberculosis, outperforming the 4-methoxyphenyl variant (MIC = 16 µg/mL) .

- The 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative exhibited antifungal activity against Candida albicans (IC₅₀ = 12.5 µg/mL), comparable to fluconazole .

Key Research Findings

Electron-Donating vs. Withdrawing Groups: Electron-donating groups (-OCH₃, -NH₂) improve antioxidant and photostabilization properties but may reduce antibacterial potency . Electron-withdrawing groups (-NO₂, -CF₃) enhance thermal stability and antimicrobial activity .

Steric Effects : Bulky substituents (e.g., tert-butylphenyl) reduce solubility but increase lipophilicity, favoring membrane penetration in antimicrobial applications .

Hybrid Derivatives : Schiff bases and disulfide derivatives (e.g., methyl disulfides) show dual functionality as antibacterials and biofilm inhibitors .

Biological Activity

4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and anti-tubercular effects, supported by various research findings and data.

Chemical Structure

The compound's chemical formula is , with a molecular weight of 210.26 g/mol. The structure features a triazole ring substituted with a methoxyphenyl group and a thiol functional group.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazole, including this compound, demonstrated activity against various bacterial strains by targeting the β-ketoacyl-acyl carrier protein synthase III (FabH) .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target | Activity (MIC) |

|---|---|---|

| This compound | FabH | 0.03 µg/mL |

| Other Triazoles | Various | 0.05 - 0.1 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives exhibited notable cytotoxicity, particularly against melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 | 15 |

| Other Derivatives | MDA-MB-231 | 10 - 25 |

Anti-Tubercular Activity

The anti-tubercular activity of this compound has been particularly promising. It was tested against Mycobacterium tuberculosis (MTB) strains using the resazurin microtiter assay (REMA), showing effective inhibition at concentrations of 5.5 µg/mL for H37Rv strains and 11 µg/mL for multi-drug-resistant strains .

Table 3: Anti-Tubercular Activity

| Compound | Strain Type | MIC (µg/mL) |

|---|---|---|

| This compound | H37Rv | 5.5 |

| MDR Strains | 11 |

The biological activity of this compound is attributed to its ability to inhibit key enzymatic pathways in pathogens. For instance:

- Antimicrobial Action: The compound inhibits FabH, crucial for fatty acid synthesis in bacteria.

- Anticancer Mechanism: It induces apoptosis in cancer cells through mitochondrial pathways.

- Anti-TB Activity: It targets multiple enzymes involved in the metabolic processes of MTB.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

- Study on Anti-TB Activity: A study demonstrated that the compound significantly reduced bacterial load in infected macrophages.

- Cytotoxicity Evaluation: In vitro tests showed enhanced cytotoxic effects when combined with known chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides or S-alkylation. For example, S-alkylation of the thiol group with (3-bromopropyl)benzene in isopropanol with sodium hydroxide yields derivatives (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) . Microwave-assisted synthesis using Milestone Flexi Wave systems improves reaction efficiency and purity . Critical parameters include solvent choice (e.g., methanol for aldehyde condensations ), temperature control (25–80°C), and stoichiometric ratios .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches in triazole rings at 1600–1500 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–7.5 ppm) .

- Elemental Analysis (CHNS) : Validates purity (>95% for research-grade compounds) .

- UV-Vis Spectroscopy : Monitors coordination with metal ions (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

Q. What are common derivatives of this compound, and how are they prepared for functional studies?

- Methodology :

- Schiff Bases : React with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol to form imine-linked derivatives .

- Metal Complexes : Coordinate with Ni(II), Cu(II), or Zn(II) in alcoholic media; square planar (Cu) or tetrahedral (Zn) geometries confirmed via magnetic susceptibility .

- Mannich Bases : Synthesized via three-component reactions with formaldehyde and secondary amines .

Advanced Research Questions

Q. How does structural modification (e.g., substituent addition) influence antiradical activity?

- Methodology :

- DPPH Assay : Measures scavenging activity (e.g., 88.89% at 1×10⁻³ M for 2-hydroxybenzylidene derivatives) .

- Structure-Activity Trends :

- Adding 4-fluorobenzylidene reduces activity by ~20% .

- 2-Hydroxybenzylidene derivatives retain >50% activity even at 1×10⁻⁴ M .

- Computational Modeling : DFT studies correlate electron-withdrawing groups with enhanced radical quenching .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar triazole-thiols?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. antiradical assays) .

- Dosage Optimization : Test concentration ranges (10⁻⁶–10⁻³ M) to identify threshold effects .

- In Silico ADME/Tox : Predict bioavailability and off-target interactions using tools like SwissADME .

Q. How do coordination geometries of metal complexes affect their electrochemical or catalytic applications?

- Methodology :

- Cyclic Voltammetry : Cu(II) complexes show reversible redox peaks (E₁/₂ = +0.25 V vs. Ag/AgCl) suitable for nitrite sensing .

- X-ray Crystallography : Confirms square planar (Cu) vs. tetrahedral (Zn) geometries, impacting ligand field stabilization .

- Electrochemical Sensors : Hybrid silsesquioxane-modified electrodes detect sulfhydryl compounds at nM levels .

Q. What mechanistic insights explain the divergent reactivity of thiol vs. amino groups in functionalization reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.